Tetrasodium ((propylimino)bis(methylene))diphosphonate

Description

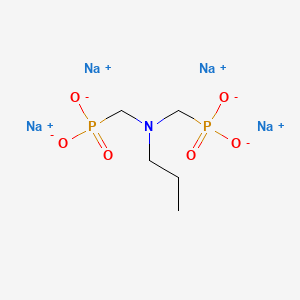

Tetrasodium [(propylimino)bis(methylene)]diphosphonate (CAS: 94199-80-1, 72201-45-7) is a bisphosphonate derivative characterized by a propylimino linker bridging two methylene-phosphonate groups, with four sodium counterions .

Properties

CAS No. |

94232-83-4 |

|---|---|

Molecular Formula |

C5H11NNa4O6P2 |

Molecular Weight |

335.05 g/mol |

IUPAC Name |

tetrasodium;N,N-bis(phosphonatomethyl)propan-1-amine |

InChI |

InChI=1S/C5H15NO6P2.4Na/c1-2-3-6(4-13(7,8)9)5-14(10,11)12;;;;/h2-5H2,1H3,(H2,7,8,9)(H2,10,11,12);;;;/q;4*+1/p-4 |

InChI Key |

QERBDUDCPJCLER-UHFFFAOYSA-J |

Canonical SMILES |

CCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrasodium ((propylimino)bis(methylene))diphosphonate typically involves the reaction of propylamine with formaldehyde and phosphorous acid under controlled conditions. The reaction is carried out in an aqueous medium, and sodium hydroxide is added to neutralize the reaction mixture, resulting in the formation of the tetrasodium salt.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves continuous monitoring of temperature, pH, and reactant concentrations to achieve the desired product quality.

Chemical Reactions Analysis

Acid-Base Reactions

The phosphonate groups in the compound act as weak acids , capable of donating protons in aqueous solutions. This property is critical for its interaction with biological systems and metal ions. The deprotonation of phosphonate groups can occur under basic conditions, forming negatively charged species that enhance solubility and binding affinity.

Hydrolysis and Stability

While the sodium salt itself is stable in aqueous solutions, its precursor esters (e.g., bisphosphonate esters) undergo hydrolysis in acidic conditions to form the free diphosphonic acid. The patent describing methylenediphosphonate synthesis highlights that hydrolysis with mineral acids (e.g., HCl) yields the acid form, which can then react with sodium hydroxide to form the sodium salt .

Comparison with Other Bisphosphonates

| Compound | Key Features |

|---|---|

| Tetrapotassium ((propylimino)bis(methylene))diphosphonate | Potassium counterion; similar phosphonate reactivity |

| Tetrasodium ((heptylimino)bis(methylene))bisphosphonate | Heptylimino group; enhanced bone-targeting properties |

| Sodium ((1-methylethyl)imino)bis(methylene)diphosphonate | Branched alkyl group; distinct steric effects |

Stability and Solubility

The sodium salt’s solubility in water is significantly higher than its acid form due to the sodium ions. This property facilitates its use in biological systems, where aqueous solubility is essential for therapeutic applications.

Scientific Research Applications

Chemical Properties and Structure

Tetrasodium ((propylimino)bis(methylene))diphosphonate is characterized by its diphosphonic structure, which contributes to its chelating properties. The molecular formula is , and it is soluble in water, making it suitable for various aqueous applications. The presence of phosphonic acid groups allows it to interact with metal ions, enhancing its utility as a chelating agent.

Pharmaceutical Applications

This compound has been investigated for its potential therapeutic uses:

- Bone Health : Phosphonates are known for their ability to inhibit bone resorption and are used in treating osteoporosis. Studies have shown that compounds with similar structures can effectively bind to bone mineral surfaces, thus influencing bone metabolism .

- Antimicrobial Activity : Research indicates that phosphonates can exhibit antimicrobial properties, making them candidates for developing new antimicrobial agents . Their effectiveness against various bacterial strains has been documented, suggesting potential applications in treating infections.

Environmental Applications

The compound's chelating abilities make it valuable in environmental science:

- Heavy Metal Remediation : this compound can bind heavy metals in contaminated water, facilitating their removal. This property is particularly useful in treating industrial wastewater and preventing metal accumulation in ecosystems .

- Soil Conditioning : In agriculture, phosphonates can improve soil quality by enhancing nutrient availability and reducing metal toxicity levels in crops . Their application can lead to better crop yields and healthier soil microbiomes.

Industrial Applications

In industrial settings, the compound serves multiple roles:

- Water Treatment : As a chelating agent, it prevents scale formation in water systems by binding calcium and magnesium ions. This application is crucial for maintaining the efficiency of cooling towers and boilers .

- Corrosion Inhibition : this compound is used in formulations designed to protect metal surfaces from corrosion. Its ability to form stable complexes with metal ions helps mitigate rust formation .

Material Science Applications

The compound's unique properties lend themselves to various material science applications:

- Polymer Additives : It is utilized as an additive in polymer formulations to enhance mechanical properties and thermal stability. The incorporation of phosphonates can improve the durability of plastics and coatings .

- Ceramics : this compound is also explored as a component in ceramic production, where it acts as a dispersant to improve the homogeneity of ceramic mixtures .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound across these applications:

Mechanism of Action

The mechanism of action of tetrasodium ((propylimino)bis(methylene))diphosphonate involves its ability to chelate metal ions. The phosphonate groups in the compound can form strong bonds with metal ions, effectively sequestering them and preventing them from participating in unwanted chemical reactions. This chelating ability is the basis for its use in water treatment, metal extraction, and medical applications.

Comparison with Similar Compounds

Alkyl Chain Variants in Bisphosphonates

The propylimino group in the compound can be substituted with other alkyl chains, altering hydrophobicity, solubility, and reactivity. Key analogs include:

Key Observations :

Halogen-Substituted Methylene Bisphosphonates

Replacing the methylene group with halogenated moieties enhances hydrolytic stability:

Key Observations :

Biomedical Relevance: Comparison with Methylene Diphosphonate (MDP)

Key Observations :

Biological Activity

Tetrasodium ((propylimino)bis(methylene))diphosphonate, commonly referred to as Tetrasodium diphosphonate, is a compound of significant interest in various biological and chemical applications. This article provides an overview of its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C5H11NNa4O6P2

- Molecular Weight : 399.48 g/mol

- Structure : The compound features a diphosphonate backbone with propylimino groups, contributing to its solubility and reactivity in biological systems.

Tetrasodium diphosphonate exhibits several biological activities primarily through its ability to chelate metal ions and modulate cellular processes:

- Metal Chelation : The diphosphonate groups can bind to divalent metal ions such as calcium and magnesium, which are crucial for various enzymatic reactions. This chelation can influence cellular signaling pathways and metabolic processes .

- Cellular Effects : Studies indicate that Tetrasodium diphosphonate can affect cell viability and proliferation. For instance, it has been shown to enhance the viability of certain cell lines under stress conditions by modulating oxidative stress responses .

- Inhibition of Mineralization : The compound has been investigated for its ability to inhibit pathological mineralization in tissues, making it a candidate for therapeutic interventions in conditions like calcific aortic stenosis .

Therapeutic Potential

This compound has been explored in various therapeutic contexts:

- Bone Health : Its application in osteoporosis treatment is notable due to its ability to inhibit osteoclast activity, thereby reducing bone resorption. Clinical studies have demonstrated its efficacy in improving bone density in postmenopausal women .

- Dental Applications : The compound has shown promise in dental treatments by preventing the formation of dental calculus and promoting oral health through its antibacterial properties against oral pathogens .

Case Studies

- Osteoporosis Treatment :

- Antimicrobial Activity :

Safety and Toxicology

While Tetrasodium diphosphonate is generally considered safe for use, some studies have indicated potential toxicity at high concentrations. It is crucial to adhere to recommended dosages to minimize adverse effects such as gastrointestinal disturbances or allergic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.